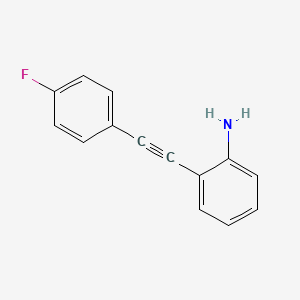
2-((4-Fluorophenyl)ethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)ethynyl)aniline, also known as FPEA, is a compound with a complex molecular structure . It is a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of 2-((4-Fluorophenyl)ethynyl)aniline is C14H10FN . The InChI code is 1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 .Physical And Chemical Properties Analysis
2-((4-Fluorophenyl)ethynyl)aniline is a light-yellow to yellow powder or crystals . It has a molecular weight of 211.24 .Aplicaciones Científicas De Investigación
Fluorescence-Based Temperature Detection
- The compound N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative of 2-((4-Fluorophenyl)ethynyl)aniline, has been studied for its unique fluorescence intensity properties. It shows intensified fluorescence with increasing temperature, which can be useful in fluorescence-based temperature detection. This feature is due to the activation of more vibrational bands and stronger Twisted Intramolecular Charge Transfer (TICT) emissions upon heating in dimethyl sulfoxide, making it a promising candidate for ratiometric temperature detection (Cao et al., 2014).
Excited-State Intramolecular Proton Transfer in Fluorophores
- Studies on fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, modified with ethynyl-extended aniline moieties (related to 2-((4-Fluorophenyl)ethynyl)aniline), reveal their potential in excited-state intramolecular proton transfer (ESIPT) processes. These compounds exhibit dual fluorescence due to ESIPT, emitting at specific wavelengths. The nature of the functionalization significantly influences the excited-state stabilities of the tautomers, demonstrating the potential for creating diverse fluorophores with tailored emission properties (Munch et al., 2022).
Building Block for π-Conjugated Ligands and Acetylide Complexes
- Para-Ethynyl aniline, closely related to 2-((4-Fluorophenyl)ethynyl)aniline, serves as an effective building block for fully π-conjugated multifunctional ligands and complexes. This compound facilitates the creation of various acetylide complexes with different metal centers, demonstrating its versatility in synthesizing complex molecular structures with potential applications in material science and molecular engineering (Deeming et al., 2000).
Organic Semiconductor Materials
- Phenyl-oligothiophene derivatives containing acetylenic spacers, similar to 2-((4-Fluorophenyl)ethynyl)aniline, have been synthesized and explored for their potential in organic semiconductor materials. These compounds exhibit good thermal stability, promising photovoltaic properties, and excellent fluorescence properties, indicating their potential use in optoelectronic fields and photovoltaic devices (Niu et al., 2013).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
2-[2-(4-fluorophenyl)ethynyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKBDCKEFZMYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)ethynyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

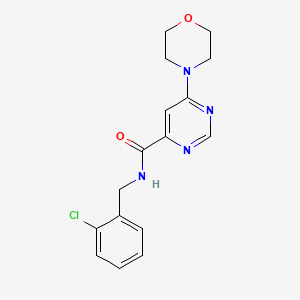
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)
![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)
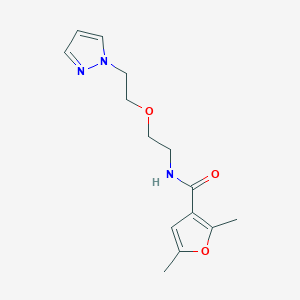
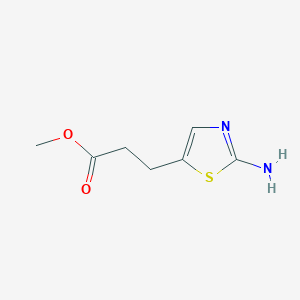
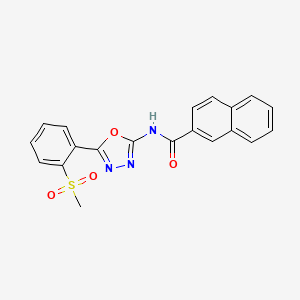
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)
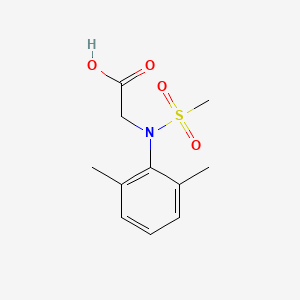
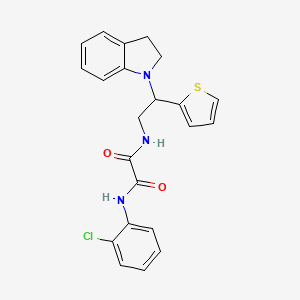
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)
![3-Methoxy-N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2376854.png)